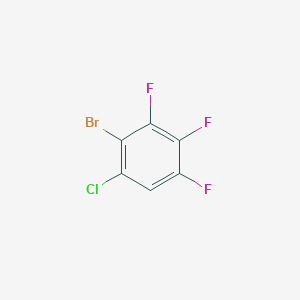![molecular formula C6H8Br2 B2363975 1,1-ジブロモスピロ[2.3]ヘキサン CAS No. 33669-81-7](/img/structure/B2363975.png)
1,1-ジブロモスピロ[2.3]ヘキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromospiro[2.3]hexane is an organic compound with the molecular formula C6H8Br2. It is characterized by a spirocyclic structure, where a three-membered ring and a four-membered ring share a single carbon atom. This compound is notable for its unique structural features and its reactivity, making it a subject of interest in organic chemistry.
科学的研究の応用
1,1-Dibromospiro[2.3]hexane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological systems
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromospiro[2.3]hexane can be synthesized through the bromination of spiro[2.3]hexane. The reaction typically involves the addition of bromine to spiro[2.3]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo compound. The temperature is maintained at low levels, often using an ice-salt bath, to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of 1,1-dibromospiro[2.3]hexane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The product is typically purified through distillation under reduced pressure to remove any impurities and unreacted starting materials .
化学反応の分析
Types of Reactions
1,1-Dibromospiro[2.3]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alcohols, amines, or thiols.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Reduction Reactions: The major products are the corresponding hydrocarbons
作用機序
The mechanism of action of 1,1-dibromospiro[2.3]hexane involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further participate in additional chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
1,2-Dibromocyclohexane: Similar in having two bromine atoms but differs in the position of the bromine atoms and the ring structure.
1,1-Dibromoethane: Similar in having two bromine atoms on the same carbon but differs in the overall structure and size of the molecule.
1,1-Dibromopropane: Similar in having two bromine atoms on the same carbon but differs in the length of the carbon chain.
Uniqueness
1,1-Dibromospiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct reactivity and properties compared to other dibromo compounds. The presence of both three-membered and four-membered rings in the same molecule makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
特性
IUPAC Name |
2,2-dibromospiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-6(8)4-5(6)2-1-3-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBBKXQFGLLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
![3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2363893.png)
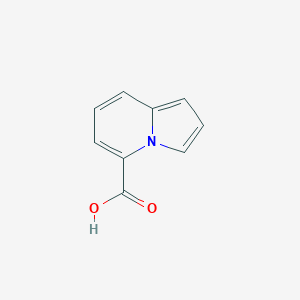
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
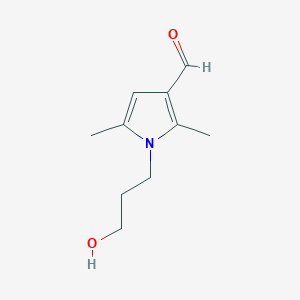
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
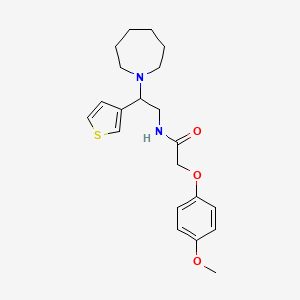
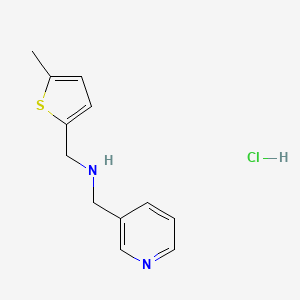
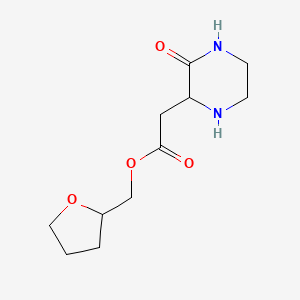
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
